
N,N-dimethyl-4-quinoxalin-2-yloxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-quinoxalin-2-yloxybenzamide, commonly known as DMQX, is a synthetic compound that is widely used in scientific research for its ability to block the activity of a specific type of glutamate receptor in the brain. Glutamate is one of the most important neurotransmitters in the brain, and its receptors play a crucial role in many physiological and pathological processes. DMQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
DMQX blocks the activity of AMPA receptors by binding to a specific site on the receptor called the ligand-binding domain. This prevents the binding of glutamate to the receptor and inhibits the flow of ions through the receptor channel. This ultimately leads to a decrease in the excitability of neurons and a reduction in synaptic transmission.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by DMQX has several biochemical and physiological effects. It can reduce the release of neurotransmitters, such as glutamate and dopamine, and decrease the activity of intracellular signaling pathways, such as the protein kinase C pathway. This can lead to a decrease in neuronal excitability, synaptic plasticity, and long-term potentiation, which are all important processes for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DMQX in lab experiments is its potency and selectivity for AMPA receptors. This allows researchers to specifically study the function of these receptors without affecting other glutamate receptors or ion channels. However, one of the limitations of DMQX is its short half-life, which can make it difficult to maintain a stable blockade of AMPA receptors over long periods of time.
Orientations Futures
DMQX has several potential future directions in scientific research. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, stroke, depression, and anxiety. Another area of interest is its role in synaptic plasticity and learning and memory, which could lead to the development of new drugs for cognitive enhancement. Additionally, DMQX could be used in combination with other drugs or therapies to improve their efficacy and reduce their side effects.
Méthodes De Synthèse
The synthesis of DMQX involves several steps, starting with the reaction between 2-nitroaniline and ethyl acetoacetate to form 2-nitrophenylacetoacetate. This intermediate is then reacted with 2-bromo-4-methoxyaniline to form 2-bromo-4-methoxyphenylacetoacetate. The final step involves the reaction between 2-bromo-4-methoxyphenylacetoacetate and N,N-dimethylamine to form DMQX.
Applications De Recherche Scientifique
DMQX is primarily used in scientific research to study the function of glutamate receptors in the brain. It is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is one of the major types of glutamate receptors in the brain. By blocking the activity of AMPA receptors, DMQX can help researchers understand the role of glutamate in various physiological and pathological processes, such as learning and memory, epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N,N-dimethyl-4-quinoxalin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20(2)17(21)12-7-9-13(10-8-12)22-16-11-18-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQLGDDWRHZAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

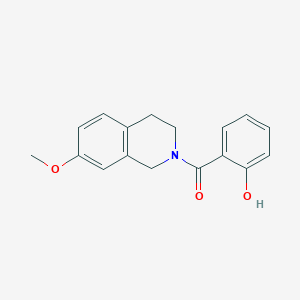
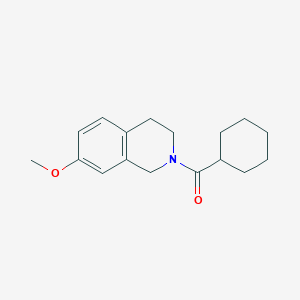
![N-[3-(3,3-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7527842.png)
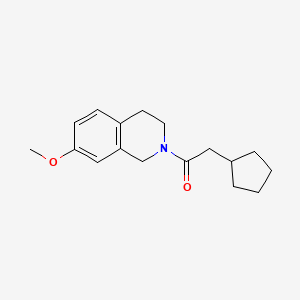
![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)
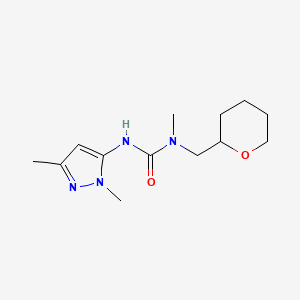
![4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid](/img/structure/B7527895.png)
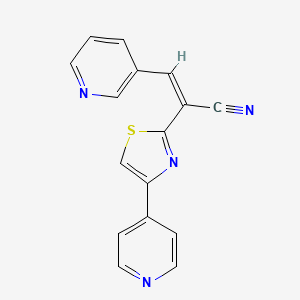
![2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide](/img/structure/B7527907.png)
![2-(hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)quinoxaline](/img/structure/B7527912.png)
![methyl N-methyl-N-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]carbamate](/img/structure/B7527913.png)
![6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7527921.png)
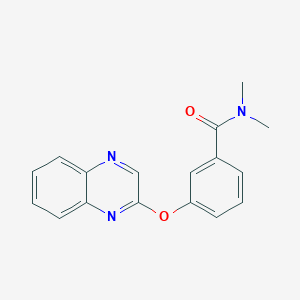
![1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7527941.png)